molecular formula C26H22O2 B12562336 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol CAS No. 197450-97-8

4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol

Cat. No.: B12562336
CAS No.: 197450-97-8
M. Wt: 366.4 g/mol
InChI Key: FSDVTOWBMLAYMR-UHFFFAOYSA-N
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Description

4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two phenolic groups attached to a biphenyl core through methylene bridges. It is a colorless solid and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol typically involves the reaction of 4,4’-biphenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of methylene bridges, linking the phenolic groups to the biphenyl core. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the methylene bridges .

Industrial Production Methods

In industrial settings, the production of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and precise control of temperature and pH to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This antioxidant activity is crucial in preventing oxidative stress and cellular damage. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol is unique due to the presence of methylene bridges linking the phenolic groups to the biphenyl core. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other similar compounds .

Properties

CAS No.

197450-97-8

Molecular Formula

C26H22O2

Molecular Weight

366.4 g/mol

IUPAC Name

4-[[4-[4-[(4-hydroxyphenyl)methyl]phenyl]phenyl]methyl]phenol

InChI

InChI=1S/C26H22O2/c27-25-13-5-21(6-14-25)17-19-1-9-23(10-2-19)24-11-3-20(4-12-24)18-22-7-15-26(28)16-8-22/h1-16,27-28H,17-18H2

InChI Key

FSDVTOWBMLAYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)O)C3=CC=C(C=C3)CC4=CC=C(C=C4)O

Origin of Product

United States

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